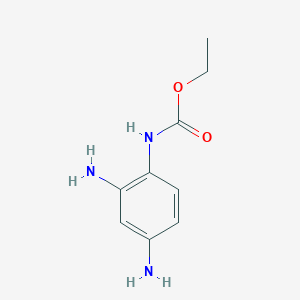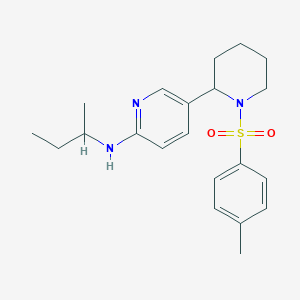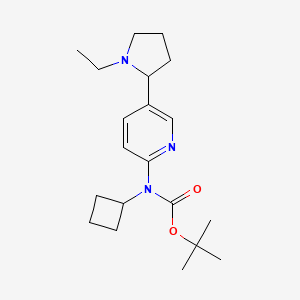
Vikoflex 4964
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vikoflex 4964 is a high-quality monomeric epoxy plasticizer produced by Cargill. It is primarily used in polyvinyl chloride systems due to its low volatility, excellent low-temperature flexibility, and high compatibility. The compound is bio-based, making it an environmentally friendly alternative to traditional plasticizers .
準備方法
Synthetic Routes and Reaction Conditions
Vikoflex 4964 is synthesized through the epoxidation of vegetable oils. The process involves the reaction of unsaturated fatty acids with hydrogen peroxide in the presence of a catalyst, typically a formic acid or acetic acid. This reaction introduces oxirane rings into the fatty acid chains, resulting in the formation of the epoxy plasticizer .
Industrial Production Methods
The industrial production of this compound involves large-scale epoxidation reactors where the reaction conditions are carefully controlled to optimize yield and product quality. The process includes steps such as:
Pre-treatment: Removal of impurities from the vegetable oil feedstock.
Epoxidation: Reaction of the purified oil with hydrogen peroxide and a catalyst.
Purification: Removal of residual reactants and by-products.
Quality Control: Testing the final product for parameters such as oxirane content, viscosity, and specific gravity.
化学反応の分析
Types of Reactions
Vikoflex 4964 undergoes several types of chemical reactions, including:
Oxidation: The oxirane rings can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane rings can yield alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Diols: Formed from the oxidation of oxirane rings.
Alcohols: Resulting from the reduction of oxirane rings.
Derivatives: Various substituted products depending on the nucleophile used.
科学的研究の応用
Vikoflex 4964 has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in polyvinyl chloride formulations, enhancing flexibility and durability.
Biology: Its bio-based nature makes it suitable for applications requiring biocompatibility.
Medicine: Potential use in medical devices and pharmaceutical formulations due to its low toxicity.
Industry: Widely used in automotive interiors, coated fabrics, and flooring due to its excellent performance characteristics
作用機序
The primary mechanism of action of Vikoflex 4964 involves the interaction of its oxirane rings with the polymer matrix. The oxirane rings can react with functional groups in the polymer, leading to improved flexibility and stability. The molecular targets include the polymer chains, where the epoxy groups form cross-links, enhancing the overall properties of the material .
類似化合物との比較
Similar Compounds
Vikoflex 5070: Another epoxy plasticizer with higher oxirane content.
Biovero: A bio-based plasticizer with similar environmental benefits.
Epoxidized Soybean Oil: A commonly used epoxy plasticizer with similar applications
Uniqueness of Vikoflex 4964
This compound stands out due to its low viscosity, which makes it suitable for plastisol and organosol formulations. Its high bio-based carbon content (93%) also makes it an environmentally friendly option compared to traditional plasticizers .
特性
CAS番号 |
68609-92-7 |
|---|---|
分子式 |
C21H42O4 |
分子量 |
358.6 g/mol |
IUPAC名 |
(Z)-octadec-9-enoic acid;propane-1,2-diol |
InChI |
InChI=1S/C18H34O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(5)2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);3-5H,2H2,1H3/b10-9-; |
InChIキー |
FWNZKPKGBYWNJO-KVVVOXFISA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CO)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CC(CO)O |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol](/img/structure/B11825457.png)



![2-[3-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11825474.png)
![(2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11825477.png)

![4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11825490.png)
![benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate](/img/structure/B11825493.png)


![1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B11825505.png)
